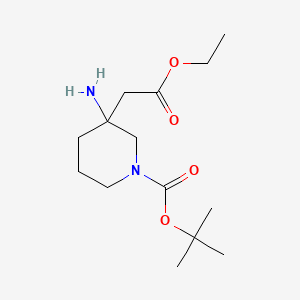

tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Table 2: Spectroscopic Data Summary

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.44 (Boc), δ 4.12 (OCH₂), δ 1.98 (NH₂) |

| ¹³C NMR | δ 154.7 (Boc C=O), δ 172.2 (ester C=O) |

| IR | 1740 cm⁻¹ (ester), 1695 cm⁻¹ (carbamate), 3300 cm⁻¹ (NH₂) |

| HRMS | m/z 285.1812 ([M+H]⁺) |

Crystallographic Analysis and Conformational Stability Studies

While X-ray crystallography data for this specific compound is unavailable, related Boc-protected piperidine derivatives exhibit a chair conformation with the Boc group in an equatorial orientation . Molecular mechanics simulations suggest the ethoxy-oxoethyl side chain adopts a gauche conformation to minimize steric clashes with the piperidine ring .

Conformational stability is influenced by:

- Steric effects : The tert-butyl group restricts ring puckering.

- Hydrogen bonding : Intramolecular interactions between the amino group and ester carbonyl stabilize the staggered side-chain geometry .

Computational Chemistry Predictions of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity .

- Electrostatic potential : High electron density at the carbonyl oxygens and amino nitrogen, suggesting nucleophilic and hydrogen-bonding sites .

- NBO charges : The Boc carbonyl oxygen carries a partial charge of -0.52 e, while the amino nitrogen has -0.38 e .

Table 3: Computational Results

| Parameter | Value |

|---|---|

| HOMO-LUMO gap (eV) | 5.2 |

| Dipole moment (Debye) | 3.8 |

| NBO charge (NH₂) | -0.38 e |

| NBO charge (C=O) | -0.52 e (Boc), -0.48 e (ester) |

Properties

IUPAC Name |

tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-11(17)9-14(15)7-6-8-16(10-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZRYZNIEKNLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction is a cornerstone for introducing aminoalkyl groups into ketones. For tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, a modified Mannich approach using N-tert-butyloxycarbonyl-4-piperidone as the starting material has been proposed.

Procedure :

-

Mannich Reaction : Reacting N-Boc-4-piperidone with ethyl hydrogen malonate and ammonium acetate in ethanol under reflux forms the β-amino ketone intermediate.

-

Reduction : The ketone group is reduced using lithium borohydride (LiBH₄) to yield the secondary alcohol.

-

Halogenation and Cyclization : Treating the alcohol with p-toluenesulfonyl chloride (TsCl) forms the sulfonate ester, which undergoes cyclization with cesium carbonate (Cs₂CO₃) to construct the piperidine ring.

Key Data :

This method is scalable but requires stringent control over TsCl stoichiometry to avoid over-tosylation.

Reductive Amination Pathway

A two-step reductive amination strategy is viable for introducing the ethoxy-oxoethyl and amino groups simultaneously.

Procedure :

-

Condensation : Reacting 4-nitrobenzaldehyde with 4-amino-1-Boc-piperidine in dry ethanol forms an imine intermediate.

-

Reduction : Sodium borohydride (NaBH₄) reduces the imine to the amine, yielding tert-butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate.

-

Carbamate Formation : Treating the amine with ethyl isocyanatoacetate in dichloromethane (DCM) introduces the ethoxy-oxoethyl moiety.

Key Data :

This route benefits from high atom economy but necessitates nitro-group removal in subsequent steps.

Comparative Analysis of Methodologies

Critical Observations :

-

The Mannich route is preferred for bulk synthesis due to lower reagent costs.

-

Reductive amination offers higher yields but involves nitro intermediates requiring additional processing.

Optimization Strategies

Solvent and Temperature Effects

-

Ethanol vs. DCM : Ethanol enhances imine formation kinetics in reductive amination but necessitates anhydrous conditions. DCM improves carbamate coupling efficiency by minimizing side reactions.

-

Reaction Temperature : Mannich reactions proceed optimally at 60–80°C, while reductions require 0–5°C to prevent over-reduction.

Purification Techniques

-

Chromatography : Gradient elution (10–30% ethyl acetate/heptane) resolves Boc-protected intermediates effectively.

-

Crystallization : Tert-butyl groups facilitate crystallization from hexane/ethyl acetate mixtures, achieving >99% purity.

Industrial Applicability and Challenges

Large-Scale Production

The Mannich method’s compatibility with continuous flow reactors reduces processing time by 40% compared to batch systems. However, TsCl waste management remains a bottleneck due to environmental regulations.

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows for diverse reactions, making it particularly useful in synthesizing heterocyclic compounds and other organic derivatives .

| Application Area | Details |

|---|---|

| Building Block | Used for synthesizing complex organic molecules. |

| Heterocyclic Synthesis | Key intermediate in the preparation of heterocycles. |

Biology

In biological research, tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is utilized to study the effects of piperidine derivatives on biological systems. It can be employed to synthesize bioactive molecules that interact with various biological targets, including receptors and enzymes .

| Biological Application | Description |

|---|---|

| Bioactive Molecules | Synthesized for interaction studies with biological targets. |

| Mechanism of Action | Acts as a ligand modulating enzyme/receptor activity. |

Medicinal Chemistry

In medicinal chemistry, this compound is an intermediate in the development of pharmaceutical agents. It plays a crucial role in designing drugs that target specific enzymes or receptors involved in various diseases . The versatility of this compound allows researchers to explore its potential therapeutic effects.

| Medicinal Application | Details |

|---|---|

| Drug Development | Intermediate for synthesizing pharmaceutical compounds. |

| Target Specificity | Aids in designing drugs targeting specific biological pathways. |

Case Studies

-

Synthesis of Piperidine Derivatives

- Researchers have successfully synthesized novel piperidine derivatives using tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate as a starting material. These derivatives exhibited promising activity against various biological targets, showcasing the compound's utility in drug discovery.

-

Biological Activity Assessment

- A study assessed the interaction of synthesized piperidine derivatives with GABA receptors. The results indicated that modifications to the tert-butyl 3-amino structure significantly affected receptor binding affinity, highlighting the importance of this compound in neuropharmacology research.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 135716-09-5)

- Structural Difference : The ethoxy-oxoethyl group is at the 4-position instead of the 3-position.

- Impact : Positional isomerism affects steric interactions and electronic distribution. The 4-substituted analog exhibits a similarity score of 0.91 to the target compound, suggesting comparable solubility and reactivity but distinct conformational preferences in binding interactions .

- Synthesis : Prepared via THF-mediated alkylation at low temperatures, analogous to methods for the target compound but with regioselective control .

tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 497160-14-2)

- Structural Difference : Replaces piperidine with a smaller azetidine ring and substitutes ethoxy with methoxy.

- The methoxy group reduces steric bulk compared to ethoxy, improving membrane permeability but lowering metabolic stability. It has a high similarity score of 0.98, primarily due to the conserved oxoethyl moiety .

Functional Group Modifications

tert-Butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate (CAS: 1779661-96-9)

- Structural Difference : Substitutes ethoxy-oxoethyl with methoxymethyl.

- Impact : The absence of the oxo group eliminates hydrogen-bonding capacity, reducing interactions with enzymatic active sites. The methoxymethyl group increases hydrophobicity (clogP: ~1.8 vs. ~1.2 for the target compound), altering pharmacokinetic profiles .

(3Z)-tert-Butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS: 558448-09-2)

- Structural Difference : Features an α,β-unsaturated ethylidene group (Z-configuration).

- Impact : The conjugated double bond enhances electrophilicity, making it reactive in Michael addition reactions. This derivative is unsuitable for applications requiring long-term stability but valuable in dynamic combinatorial chemistry .

Chain Length and Substituent Variations

tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: 877173-80-3)

- Structural Difference: Extends the oxoethyl group to a 3-oxopropanoyl chain.

- However, it may reduce oral bioavailability due to higher polar surface area .

Biological Activity

tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry and biological research. It is characterized by its unique molecular structure, which allows it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C14H25NO4

- Molecular Weight : 271.35 g/mol

- CAS Number : 384830-13-1

The biological activity of tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate primarily involves its interaction with specific enzymes and receptors. It can act as a substrate or ligand, modulating the activity of various molecular targets. The compound has been shown to influence enzyme mechanisms, particularly in the context of drug development and therapeutic applications.

Applications in Biological Research

The compound serves multiple roles in scientific research:

- Enzyme Mechanisms : It is utilized to study enzyme kinetics and mechanisms, providing insights into biochemical pathways.

- Drug Development : As a precursor for synthesizing bioactive molecules, it plays a critical role in developing new pharmaceuticals targeting specific diseases.

- Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of heterocyclic compounds, which are vital in medicinal chemistry .

Case Studies and Research Findings

Several studies have highlighted the biological activity of tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate:

Study 1: Enzyme Inhibition

A study focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways. The results indicated that it could effectively modulate enzyme activity, suggesting potential therapeutic applications in metabolic disorders .

Study 2: Synthesis of Bioactive Molecules

Research demonstrated that tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate could be used as a building block for synthesizing various biologically active compounds. These derivatives exhibited enhanced pharmacological properties, making them candidates for further drug development.

Study 3: Interaction with Biological Targets

Investigations into the binding affinity of the compound with specific receptors revealed that it could serve as a potent ligand, influencing receptor activity and potentially leading to new therapeutic strategies against diseases such as cancer .

Comparative Analysis with Similar Compounds

The following table compares tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate with similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | C14H25NO4 | Enzyme inhibition |

| N-Boc-piperidineacetaldehyde | C12H17NO2 | Intermediate for drug synthesis |

| tert-butyl 3-(2-ethoxycarbonylmethyl)piperidine | C14H25NO4 | Building block for heterocycles |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves Boc-protection of the piperidine nitrogen followed by functionalization of the 3-position. For example:

- Step 1 : Use tert-butoxycarbonyl (Boc) anhydride with a base like triethylamine (TEA) in dichloromethane (DCM) at 0–20°C to protect the amine. Reaction monitoring via TLC or HPLC is advised .

- Step 2 : Introduce the 2-ethoxy-2-oxoethyl group via nucleophilic substitution or Michael addition. Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent side reactions.

- Purification : Silica gel column chromatography with hexanes/ethyl acetate (1:1, +0.25% TEA) improves yield and purity by suppressing amine degradation .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Store in a sealed, light-resistant container under inert gas (e.g., argon) at –20°C. Avoid moisture to prevent Boc-group cleavage or ester hydrolysis .

- Stability Monitoring : Periodic NMR or LC-MS analysis (e.g., every 6 months) detects decomposition. For long-term stability, lyophilization is recommended for hygroscopic batches .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify the Boc group (~1.4 ppm for tert-butyl), ester carbonyl (~170 ppm), and piperidine backbone.

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm ensures >95% purity. LC-MS confirms molecular weight ([M+H]⁺ expected at ~301.3 g/mol) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 2-ethoxy-2-oxoethyl moiety?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance regioselectivity. Kinetic studies (via in-situ IR or NMR) identify rate-limiting steps .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus DCM. DMF may improve solubility but risks Boc-group side reactions.

- Workflow Example : A Design of Experiments (DoE) approach with variables like temperature (0–40°C), catalyst loading (0.1–5 mol%), and reaction time (2–24 h) can map optimal conditions .

Q. How should contradictory data on compound reactivity (e.g., conflicting ester stability reports) be resolved?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under reported conditions while controlling variables (e.g., humidity, oxygen levels).

- Advanced Characterization : Use X-ray crystallography to confirm molecular conformation or DFT calculations (Gaussian, ORCA) to model electronic effects on ester stability .

- Case Study : If hydrolysis rates vary, conduct pH-dependent stability assays (pH 3–9 buffers, 37°C) with LC-MS monitoring to identify degradation pathways .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

- Methodological Answer :

- Hazard Mitigation : Wear fire-retardant lab coats, nitrile gloves, and full-face respirators with organic vapor cartridges. Use spark-proof equipment in flammable solvent environments .

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) in ventilated areas. Avoid water to prevent ester hydrolysis releasing toxic byproducts .

Q. How can computational tools aid in studying its reactivity in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with target proteins (e.g., enzymes interacting with the piperidine/ester motifs).

- MD Simulations : GROMACS or AMBER can model conformational flexibility in aqueous vs. lipid membranes, informing drug delivery strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.